

1-Isopropyl-1H-1,2,3-triazole molecular weight

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Compound of Interest

Compound Name: 1-Isopropyl-1H-1,2,3-triazole

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An In-Depth Technical Guide to the Molecular Weight and Characterization of **1-Isopropyl-1H-1,2,3-triazole**

Abstract

1-Isopropyl-1H-1,2,3-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the 1,2,3-triazole family, it serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. The 1,2,3-triazole core is recognized for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, making it a privileged structure in drug design.[1][2] This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight. We present a detailed, self-validating workflow for its synthesis via copper-catalyzed "click" chemistry, its analytical characterization for structural verification, and a discussion of its relevance to researchers and drug development professionals.

Introduction to the 1-Isopropyl-1H-1,2,3-triazole Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its derivatives have garnered immense attention following the development of the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), now a cornerstone of "click chemistry".[3][4] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.[2]

The incorporation of an isopropyl group at the N1 position imparts specific steric and electronic properties to the molecule, influencing its solubility, crystal packing, and interactions with biological targets. Understanding the precise molecular weight is the first and most critical step in the characterization of this, or any, novel compound, underpinning all subsequent analytical and quantitative studies. This document serves as a detailed guide for its determination, from theoretical calculation to empirical verification.

Physicochemical Properties and Molecular Weight

The fundamental identity of a molecule is defined by its structure, formula, and mass. These properties are intrinsically linked and provide the basis for its characterization.

Molecular Structure and Formula

1-Isopropyl-1H-1,2,3-triazole consists of a 1,2,3-triazole ring where an isopropyl group is attached to the nitrogen atom at position 1.

Caption: Molecular structure of **1-Isopropyl-1H-1,2,3-triazole**.

The molecular formula is $C_5H_9N_3$.^[5]

Theoretical Molecular Weight

The average molecular weight (MW) is calculated using the weighted average of the masses of the naturally occurring isotopes of each element.

- Carbon (C): $5 \times 12.011 \text{ u} = 60.055 \text{ u}$
- Hydrogen (H): $9 \times 1.008 \text{ u} = 9.072 \text{ u}$
- Nitrogen (N): $3 \times 14.007 \text{ u} = 42.021 \text{ u}$
- Total Molecular Weight: $60.055 + 9.072 + 42.021 = 111.148 \text{ u}$ ^[5]

In high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (^{12}C , ^1H , ^{14}N). This provides a more precise value for comparison with experimental data.

- Monoisotopic Mass: 111.079647300 Da[6]

Data Summary

The core physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₅ H ₉ N ₃	[5]
Average Molecular Weight	111.148 g/mol	[5]
Monoisotopic Mass	111.079647300 Da	[6]
InChI Key	BSGWGQQMKGFUPS-UHFFFAOYSA-N	[5]
Physical Form	Solid or Liquid	
Boiling Point (Isomer)	233.7±23.0 °C at 760 mmHg	[7]
Density (Isomer)	1.1±0.1 g/cm ³	[7]

Note: Boiling point and density data are for the isomer 3-Isopropyl-1H-1,2,4-triazole and are provided for general reference.

Synthesis of 1-Isopropyl-1H-1,2,3-triazole

Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1-substituted-1H-1,2,3-triazoles is most efficiently achieved via the CuAAC reaction. This method involves the 1,3-dipolar cycloaddition of an organic azide (isopropyl azide) with a terminal alkyne (acetylene). The copper(I) catalyst is essential as it dramatically accelerates the reaction and controls the regiochemistry, although with a symmetrical alkyne like acetylene, only one product isomer is possible. The workflow is robust, high-yielding, and proceeds under mild conditions, making it a "self-validating" system in that successful product formation is highly probable if the starting materials are correct.[4][8]

Experimental Workflow Diagram

Caption: Synthetic workflow for **1-Isopropyl-1H-1,2,3-triazole** via CuAAC.

Detailed Synthesis Protocol

Causality: This protocol uses an in-situ generation of the copper(I) catalyst from CuSO_4 and sodium ascorbate. Sodium ascorbate acts as a reducing agent, maintaining copper in its active +1 oxidation state, which is crucial for the catalytic cycle. A biphasic solvent system like t-butanol/water is often used to accommodate both the organic and inorganic reagents.

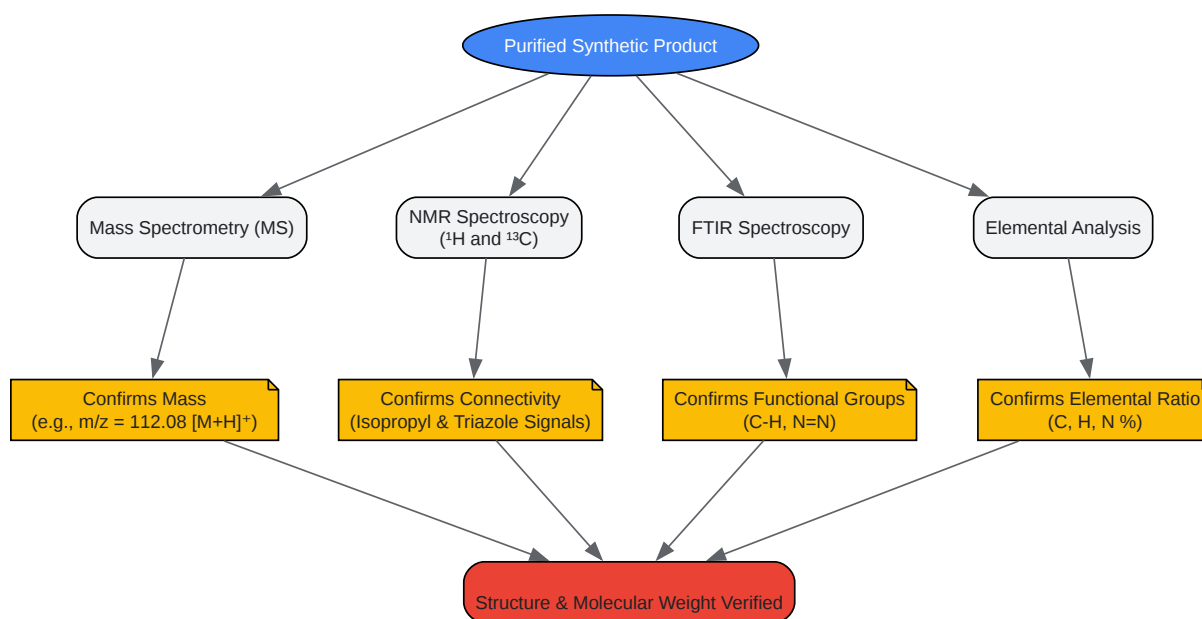
- **Reagent Preparation:** In a 100 mL round-bottom flask, dissolve copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, ~2 mol%) and sodium L-ascorbate (~5 mol%) in 50 mL of a 1:1 mixture of deionized water and t-butanol.
- **Addition of Azide:** To the stirring solution, add isopropyl azide (1.0 equivalent). (Safety Note: Low molecular weight organic azides are potentially explosive and should be handled with extreme care, behind a blast shield, and should not be heated to high temperatures).
- **Introduction of Alkyne:** Introduce acetylene gas from a balloon or generate it in-situ from a source like calcium carbide, bubbling it through the reaction mixture for 15-30 minutes.
- **Reaction Monitoring:** Seal the flask and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide spot has been consumed (typically 12-24 hours).
- **Work-up:** Upon completion, dilute the reaction mixture with 50 mL of water and extract three times with 30 mL of ethyl acetate. The purpose of the extraction is to move the organic product from the aqueous phase to an organic solvent from which it can be easily isolated.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure **1-isopropyl-1H-1,2,3-triazole**.

Analytical Characterization and Molecular Weight Verification

A multi-technique approach is required to unambiguously confirm the structure and, by extension, the molecular weight of the synthesized compound. This creates a self-validating

analytical system where data from each technique must be consistent with the proposed structure.

Analytical Workflow Diagram



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Caption: Integrated workflow for the analytical characterization of the title compound.

Mass Spectrometry (MS)

- Methodology: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the definitive technique for molecular weight verification. A dilute solution of the sample in methanol or acetonitrile is infused into the ESI source. The instrument is calibrated and set to positive ion mode.

- Expected Result: The compound will be protonated, and the instrument will detect the molecular ion peak $[M+H]^+$. For $C_5H_9N_3$, the expected m/z (mass-to-charge ratio) would be 112.087. The high-resolution instrument can measure this mass to within a few parts per million (ppm) of the theoretical value, which confirms the elemental composition and thus the molecular weight.^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Methodology: The sample is dissolved in a deuterated solvent (e.g., $CDCl_3$) with a tetramethylsilane (TMS) internal standard. 1H and ^{13}C NMR spectra are acquired.^[10]
- Rationale and Expected Spectra: NMR confirms the molecular structure, which must be consistent with the verified molecular weight.
 - 1H NMR:
 - A septet around 4.6 ppm, integrating to 1H. This corresponds to the methine (-CH) proton of the isopropyl group, split by the six adjacent methyl protons.
 - A doublet around 1.5 ppm, integrating to 6H. This corresponds to the two equivalent methyl (-CH₃) groups, split by the single methine proton.
 - Two singlets or doublets in the aromatic region (typically 7.5-8.0 ppm), each integrating to 1H. These are the two protons on the triazole ring (C4-H and C5-H).
 - ^{13}C NMR:
 - Two distinct signals in the aromatic region (e.g., ~120-135 ppm) for the two triazole ring carbons.
 - Two signals for the isopropyl group: one for the methine carbon (~50 ppm) and one for the two equivalent methyl carbons (~22 ppm).

Elemental Analysis

- Methodology: A pure, dried sample is subjected to combustion analysis. The instrument measures the amount of CO_2 , H_2O , and N_2 gas produced, from which the percentage of carbon, hydrogen, and nitrogen in the original sample is calculated.

- Expected Result: The experimental percentages should align closely with the theoretical values calculated from the molecular formula $C_5H_9N_3$:
 - $\%C = (60.055 / 111.148) \times 100 = 54.03\%$
 - $\%H = (9.072 / 111.148) \times 100 = 8.16\%$
 - $\%N = (42.021 / 111.148) \times 100 = 37.81\%$

Significance in Research and Drug Development

The **1-isopropyl-1H-1,2,3-triazole** moiety is more than a simple heterocycle; it is a strategic building block in modern drug discovery.^[11] Its molecular weight and structural rigidity are key parameters for computational modeling and docking studies.

- Bioisostere: The triazole ring is an excellent mimic of the trans-amide bond, but with improved metabolic stability and different hydrogen bonding capabilities, making it valuable for modifying peptide-based drug candidates.^[3]
- Linker Chemistry: Due to the reliability of its synthesis, the triazole ring is frequently used as a stable linker to connect two different molecular fragments, for example, in the development of antibody-drug conjugates or PROTACs.
- Pharmacophore: The triazole nucleus itself can act as a key pharmacophore, interacting directly with biological targets. Derivatives have shown a vast range of activities, including anticancer, antiviral, antibacterial, and antiparasitic properties.^{[11][12]}

Safety and Handling

- Compound Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.^{[13][14]}
- Precursor Hazard: The key precursor, isopropyl azide, is a low molecular weight organic azide. Such compounds can be highly energetic and potentially explosive. They should be handled in small quantities, not be subjected to shock or friction, and kept away from heat and ignition sources.^{[15][16]}

- Storage: Store the final compound in a tightly sealed container in a cool, dry place.

Conclusion

The molecular weight of **1-isopropyl-1H-1,2,3-triazole** is definitively established as 111.148 g/mol, with a monoisotopic mass of 111.079647300 Da. This fundamental property is the gateway to the compound's full characterization. The integrated workflow presented here, combining robust CuAAC synthesis with a suite of orthogonal analytical techniques (HRMS, NMR, and Elemental Analysis), provides a self-validating and reliable methodology for any researcher working with this important heterocyclic scaffold. This rigorous approach ensures the identity, purity, and structural integrity of the material, which is a non-negotiable prerequisite for its application in precision fields such as drug development and materials science.

References

- 1-isopropyl-4,5-diphenyl-1H-1,2,3-triazole - Chemical Synthesis Database.
- Section 1. Identification. GFA Production (Xiamen) Co., Ltd. [\[Link\]](#)
- 3-Isopropyl-1H-1,2,4-triazole.
- 3-Isopropyl-1H-1,2,4-triazole. Chemsr.c. [\[Link\]](#)
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health (NIH). [\[Link\]](#)
- Supplementary Information. The Royal Society of Chemistry. [\[Link\]](#)
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol.
- New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [\[Link\]](#)
- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.
- Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [\[Link\]](#)
- Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candid
- Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
- ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Innova Specific/International Journal of Medical and Pharmaceutical Sciences. [\[Link\]](#)

- Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C₂H₃N₃) by millimeter-wave spectroscopy. National Institutes of Health (NIH). [Link]
- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.

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Sources

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-Isopropyl-1H-1,2,3-triazole | CymitQuimica [cymitquimica.com]
- 6. 3-Isopropyl-1H-1,2,4-triazole | C₅H₉N₃ | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Isopropyl-1H-1,2,4-triazole | CAS#:23161-10-6 | Chemsrcc [chemsrc.com]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via "Click" Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. images.thdstatic.com [images.thdstatic.com]
- 16. spectrumchemical.com [spectrumchemical.com]

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